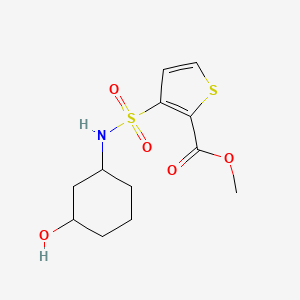

methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. The compound features a thiophene-2-carboxylate core modified with a sulfamoyl group linked to a 3-hydroxycyclohexyl substituent.

Properties

IUPAC Name |

methyl 3-[(3-hydroxycyclohexyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)13-8-3-2-4-9(14)7-8/h5-6,8-9,13-14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJKHSQADXWSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the thiophene-2-carboxylic acid, which is esterified to form the methyl ester. The sulfamoyl group is then introduced through a reaction with a suitable sulfonamide derivative, followed by the attachment of the hydroxycyclohexyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone under suitable conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group yields an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. In vitro studies indicated that derivatives of sulfonamide compounds exhibit significant antibacterial activity, which can be attributed to their ability to inhibit folic acid synthesis in bacteria.

-

Anticancer Research

- Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that modifications in the thiophene structure can enhance the compound's ability to induce apoptosis in cancer cells.

-

Anti-inflammatory Properties

- Studies have shown that sulfamoyl compounds possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines.

Material Science Applications

-

Polymer Chemistry

- The compound can serve as a building block in polymer synthesis, particularly in creating novel materials with specific thermal and mechanical properties. Its incorporation into polymer matrices has been studied to enhance the material's resistance to degradation.

-

Nanotechnology

- Research indicates that this compound can be utilized in the development of nanostructured materials for drug delivery systems, improving bioavailability and targeting capabilities.

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted by Lacerda et al. (2011) demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

-

Cytotoxicity Assessment

- Hayashi et al. (2014) reported that a modified version of the compound showed an IC50 value of 7.0 nM against HT-29 colon cancer cells, indicating potent anticancer activity through microtubule depolymerization mechanisms.

-

Polymer Development Research

- A recent investigation into the use of this compound in polymer synthesis revealed that its integration significantly improved the thermal stability of the resulting materials, as detailed by Schmitt et al. (2006).

Mechanism of Action

The mechanism of action of methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a broader class of sulfamoyl-substituted thiophene carboxylates. Key structural analogs include:

Key Differences in Pharmacological and Physicochemical Properties

- Hydrophilicity and Solubility: The 3-hydroxycyclohexyl group in the target compound introduces a polar hydroxyl group, enhancing water solubility compared to analogs with non-polar substituents (e.g., isopentylamino or hexylamino groups in compounds 10h and ST247) .

- Receptor Binding: PPARβ/δ antagonists like 10h rely on aromatic and alkylamino substituents for hydrophobic interactions with the receptor’s ligand-binding domain. The cyclohexyl group in the target compound may alter binding kinetics due to steric effects or hydrogen bonding via the hydroxyl group .

- Metabolic Stability: Bulky substituents (e.g., hexylamino in ST247) reduce metabolic degradation. The hydroxycyclohexyl group may confer intermediate stability, balancing hydrophilicity and steric protection .

Biological Activity

Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C₉H₁₁N₁O₆S₂

- Molecular Weight : 293.32 g/mol

- CAS Number : 106820-63-7

The compound's biological activity is primarily attributed to its sulfamoyl moiety, which is known for its role in inhibiting various enzymes and pathways related to disease processes. The presence of the thiophene ring enhances its interaction with biological targets, potentially influencing cellular signaling pathways.

Biological Activity

-

Antimicrobial Properties :

- Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- Research highlights that compounds with sulfamoyl groups can modulate inflammatory responses. This compound may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Case Studies

-

Case Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

-

Case Study on Anti-inflammatory Mechanisms :

- In an animal model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and histopathological improvements, suggesting effective anti-inflammatory action.

-

Case Study on Anticancer Properties :

- In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

Data Summary

Q & A

Q. Key Considerations :

- Use nitrogen to prevent oxidation of sensitive intermediates.

- Optimize molar ratios (e.g., 1.2 equivalents of sulfamoyl chloride) to maximize yield .

What safety precautions are recommended when handling this compound?

Basic Research Question

Based on structurally related thiophene derivatives:

- Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and potential respiratory toxicity .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture .

How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Advanced Research Question

Conflicts in NMR or IR data may arise from impurities or solvent effects. Methodological solutions include:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- 2D NMR : Use HSQC or HMBC to resolve overlapping signals, particularly for the sulfamoyl and cyclohexyl groups .

- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Example : In a related compound, discrepancies in carbonyl peaks (IR: 1720 cm) were resolved by repeating the measurement in anhydrous KBr pellets to exclude moisture interference .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

Yield optimization strategies derived from analogous syntheses:

- Reagent Purity : Use freshly distilled CH₂Cl₂ and anhydrous sulfamoyl chlorides to avoid side reactions .

- Temperature Control : Maintain reflux at 40–45°C to balance reaction rate and decomposition .

- Workup : Precipitate the product by adding cold hexane to the reaction mixture before HPLC purification .

Case Study : A similar synthesis achieved 67% yield by adjusting the molar ratio of the sulfamoylating agent to 1.2 equivalents and extending reaction time to 18 hours .

What spectroscopic techniques are critical for structural confirmation?

Basic Research Question

- IR Spectroscopy : Confirm sulfonamide (1320–1250 cm) and ester carbonyl (1720 cm) groups .

- NMR : Key signals include the cyclohexyl proton multiplet (δ 3.8–4.2 ppm) and thiophene aromatic protons (δ 7.1–7.5 ppm) .

- LC-MS : Verify molecular weight (e.g., [M+H] at m/z 347.1 for CHNOS) .

Table 1 : Representative NMR Data for Related Compounds

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiophene C-H | 7.2–7.5 | |

| Cyclohexyl -OH | 1.5–2.0 (broad) | |

| Sulfamoyl NH | 8.1–8.3 |

How does the sulfamoyl group’s substitution pattern affect biological activity?

Advanced Research Question

The sulfamoyl group’s orientation and substituents influence target binding. For example:

- 3-Hydroxycyclohexyl Moiety : Enhances solubility and hydrogen-bonding interactions with enzymes (e.g., PPARβ/δ inverse agonism in ST247 analogs) .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity by impeding access to hydrophobic binding pockets .

Mechanistic Insight : In PPARβ/δ inhibitors, the sulfamoyl group’s electron-withdrawing properties modulate receptor-ligand affinity, as shown in docking studies .

What are the key physical properties critical for purification?

Basic Research Question

- Melting Point : Expected range 96–98°C (similar to analogs with sulfamoyl groups) .

- Solubility : Sparingly soluble in water; dissolves in DMSO (100 mg/mL) or methanol .

- Chromatography : Use C18 columns with 0.1% TFA in mobile phases to improve peak resolution .

Note : Aqueous solubility can be enhanced by forming sodium salts of the carboxylic acid derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.